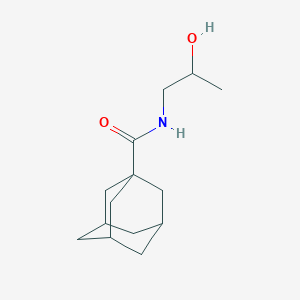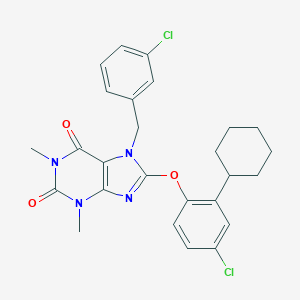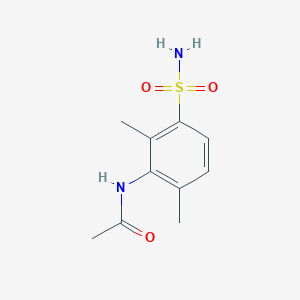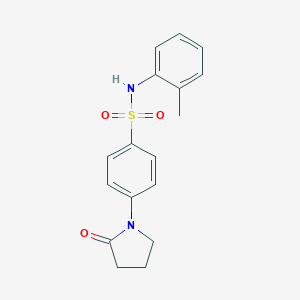![molecular formula C19H20BrN3O2 B395188 5-bromo-N-[4-(cyclohexylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B395188.png)
5-bromo-N-[4-(cyclohexylcarbamoyl)phenyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-[4-(cyclohexylcarbamoyl)phenyl]pyridine-3-carboxamide is a chemical compound with the molecular formula C19H20BrN3O2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound features a bromine atom, a nicotinamide group, and a cyclohexylamino carbonyl group, making it a versatile molecule for various chemical reactions and studies.
Vorbereitungsmethoden
The synthesis of 5-bromo-N-[4-(cyclohexylcarbamoyl)phenyl]pyridine-3-carboxamide typically involves multiple steps, including the bromination of nicotinamide and the subsequent coupling with 4-[(cyclohexylamino)carbonyl]phenyl groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.
Analyse Chemischer Reaktionen
5-bromo-N-[4-(cyclohexylcarbamoyl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the conversion of the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-[4-(cyclohexylcarbamoyl)phenyl]pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of 5-bromo-N-[4-(cyclohexylcarbamoyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Vergleich Mit ähnlichen Verbindungen
5-bromo-N-[4-(cyclohexylcarbamoyl)phenyl]pyridine-3-carboxamide can be compared with other similar compounds, such as:
5-bromo-N-{4-[(methylamino)carbonyl]phenyl}nicotinamide: This compound has a methylamino group instead of a cyclohexylamino group, leading to different chemical and biological properties.
5-chloro-N-{4-[(cyclohexylamino)carbonyl]phenyl}nicotinamide: The chlorine atom in this compound can result in different reactivity and interactions compared to the bromine atom in this compound.
N-{4-[(cyclohexylamino)carbonyl]phenyl}nicotinamide: This compound lacks the bromine atom, which can affect its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C19H20BrN3O2 |
|---|---|
Molekulargewicht |
402.3g/mol |
IUPAC-Name |
5-bromo-N-[4-(cyclohexylcarbamoyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H20BrN3O2/c20-15-10-14(11-21-12-15)19(25)23-17-8-6-13(7-9-17)18(24)22-16-4-2-1-3-5-16/h6-12,16H,1-5H2,(H,22,24)(H,23,25) |
InChI-Schlüssel |
PUZCNIZAKKKSMO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CN=C3)Br |
Kanonische SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CN=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-Dimethyl-2-oxo-5-[(2-pyrimidinylsulfanyl)methyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B395105.png)
![1-(4-Chloro-phenyl)-5-[4-(1,1,2,2-tetrafluoro-ethoxy)-benzylsulfanyl]-1H-tetrazole](/img/structure/B395106.png)

![1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine](/img/structure/B395109.png)
![1-Cinnamyl-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B395110.png)


![[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-(2-methyl-piperidin-1-yl)-methanone](/img/structure/B395116.png)
![ethyl 3-[(4-bromoanilino)carbonyl]-2-{[(2-methylphenoxy)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B395118.png)
![N-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B395119.png)


![(2E)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinylidene]-1,2-diphenylethanone](/img/structure/B395125.png)
![2-(4-ethylphenoxy)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B395126.png)
